molecular formula C20H15N3O B4940568 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B4940568
M. Wt: 313.4 g/mol
InChI Key: AXUUVRMXJUQFRP-UHFFFAOYSA-N
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Description

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of calcium channels in cells. This inhibition leads to a decrease in the influx of calcium ions into cells, which can have various downstream effects depending on the cell type and context.
Biochemical and Physiological Effects:
4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. In neurons, 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to modulate calcium signaling, which can affect synaptic plasticity and neuronal excitability. In animal models, 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have anti-inflammatory effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its high sensitivity and specificity for detecting metal ions. However, 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can also be prone to photobleaching, which can limit its use in certain applications. Additionally, the mechanism of action of 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of new fluorescent probes based on 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine for detecting other types of molecules in solution. Another area of interest is the further exploration of 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine's potential as an anti-cancer agent, including the identification of specific molecular targets and the development of more effective delivery methods. Additionally, the role of 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in calcium signaling and neuronal function warrants further investigation, particularly in the context of neurological disorders.

Synthesis Methods

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a multistep process involving the reaction of pyridine-2-carboxylic acid with hydrazine hydrate and then with benzophenone. The resulting product is then reacted with acetic anhydride and sodium acetate to yield 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine.

Scientific Research Applications

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have potential applications in various fields, including material science, pharmacology, and biomedicine. In material science, 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a fluorescent probe for detecting metal ions in solution. In pharmacology, 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biomedicine, 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a tool for studying the role of calcium ions in cellular signaling.

properties

IUPAC Name

5-benzhydryl-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-22-19(23-24-20)17-11-13-21-14-12-17/h1-14,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUUVRMXJUQFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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